molecular formula C4H12Br2Sn2 B14479617 CID 73164610

CID 73164610

Cat. No.: B14479617
M. Wt: 457.37 g/mol
InChI Key: PHUGFKWLOYRABJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

CID 73164610 (exact chemical name unspecified in the provided evidence) is a compound of interest in pharmacological or chemical research. For instance, oscillatoxin derivatives (CIDs: 101283546, 185389) are marine natural products with cytotoxic properties , while halogenated compounds like hexachlorocyclohexane isomers (CAS 27154-44-5) are environmental pollutants with well-documented toxicity profiles .

Properties

Molecular Formula

C4H12Br2Sn2

Molecular Weight

457.37 g/mol

InChI

InChI=1S/4CH3.2BrH.2Sn/h4*1H3;2*1H;;/q;;;;;;2*+1/p-2

InChI Key

PHUGFKWLOYRABJ-UHFFFAOYSA-L

Canonical SMILES

C[Sn](C)Br.C[Sn](C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 73164610 involves specific reaction conditions and reagents. The preparation methods typically include the use of cross-linking agents, emulsion stabilizers, pore-foaming agents, and mixed monomers . These components are mixed to prepare an oil phase, which is then processed under controlled conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques is essential to maintain consistency and quality in industrial production.

Chemical Reactions Analysis

Types of Reactions: CID 73164610 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce substituted compounds with varying functional groups.

Scientific Research Applications

CID 73164610 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is employed in experiments to understand cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a tool for drug discovery. Additionally, it finds applications in various industrial processes, including the production of advanced materials and chemical intermediates .

Mechanism of Action

List of Similar Compounds

  • Compound A
  • Compound B
  • Compound C

These compounds share structural similarities with this compound but may differ in their reactivity, stability, and applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Hypothetically, CID 73164610 could be compared to the following compound classes based on evidence trends:

Table 1: Structural and Bioactive Features of Analogous Compounds
Compound (CID/CAS) Core Structure Key Functional Groups Bioactivity/Application Source
Oscillatoxin D (101283546) Macrocyclic polyketide Epoxide, conjugated dienes Cytotoxicity, anticancer Marine algae
Hexachlorocyclohexane (27154-44-5) Chlorinated cyclohexane Six chlorine substituents Neurotoxicity, pesticide Industrial synthesis
C7H8BrNO2 (1033610-45-5) Brominated heterocycle Bromine, nitro group CYP1A2 inhibition, drug intermediate Synthetic chemistry

Key Observations :

  • Structural Complexity : Oscillatoxin derivatives exhibit macrocyclic architectures linked to bioactivity, whereas halogenated compounds like hexachlorocyclohexanes derive toxicity from their stable, lipophilic structures .
  • Functional Group Impact: Bromine and nitro groups in C7H8BrNO2 enhance electrophilic reactivity, influencing enzyme inhibition (e.g., CYP1A2) and pharmacokinetic properties .

Physicochemical Properties

While direct data for this compound is unavailable, properties of similar compounds highlight critical trends:

Table 2: Physicochemical Parameters of Analogous Compounds
Compound (CID/CAS) Molecular Weight LogP TPSA (Ų) Solubility (mg/mL)
C9H5BrO2S (7312-10-9) 257.10 3.12 65.54 0.864 (DMSO)
C7H14N2O (1254115-23-5) 142.20 0.03 31.35 86.7 (water)
Hexachlorocyclohexane (608-73-1) 290.83 3.94 0.00 0.007 (water)

Key Trends :

  • Lipophilicity : Higher LogP values (e.g., hexachlorocyclohexane, LogP 3.94) correlate with environmental persistence and bioaccumulation risks .
  • Polar Surface Area (TPSA) : Compounds like C7H14N2O (TPSA 31.35 Ų) exhibit moderate membrane permeability, aligning with their role as CNS-active molecules .

Pharmacological and Toxicological Profiles

  • Oscillatoxin D: Demonstrates nanomolar IC50 values against cancer cell lines, likely due to microtubule disruption .
  • Hexachlorocyclohexane : Linked to neurodevelopmental defects and endocrine disruption via GABA receptor antagonism .

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